molecular formula C6H9Cl4O2P B14592374 (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride CAS No. 61211-67-4

(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride

Cat. No.: B14592374
CAS No.: 61211-67-4
M. Wt: 285.9 g/mol
InChI Key: YOIFZIOETOAPDP-UHFFFAOYSA-N
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Description

(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chlorine atoms, a phosphonic dichloride group, and a 3,3-dimethyl-2-oxobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride typically involves the chlorination of precursor compounds. One common method is the chlorination of dimethyl methylphosphonate using thionyl chloride, which is catalyzed by various amines . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of sulfuryl chloride as an oxidizing agent is another method employed in the synthesis . These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various nucleophiles. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of phosphonic acid derivatives, while oxidation reactions can produce different phosphonic compounds.

Scientific Research Applications

(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.

    Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.

    Medicine: Research into its potential medicinal applications is ongoing, with studies exploring its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride involves its reactivity with nucleophiles and other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

61211-67-4

Molecular Formula

C6H9Cl4O2P

Molecular Weight

285.9 g/mol

IUPAC Name

1,1-dichloro-1-dichlorophosphoryl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C6H9Cl4O2P/c1-5(2,3)4(11)6(7,8)13(9,10)12/h1-3H3

InChI Key

YOIFZIOETOAPDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(P(=O)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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